molecular formula C10H4ClFN2 B1627023 2-Chloro-7-fluoroquinoline-3-carbonitrile CAS No. 948291-81-4

2-Chloro-7-fluoroquinoline-3-carbonitrile

Cat. No. B1627023
CAS RN: 948291-81-4
M. Wt: 206.6 g/mol
InChI Key: RSVITKVBOSWWRD-UHFFFAOYSA-N
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Description

“2-Chloro-7-fluoroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H4ClFN2 . It has gained significant interest from the scientific community due to its potential applications.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H4ClFN2/c11-10-7 (5-13)3-6-1-2-8 (12)4-9 (6)14-10/h1-4H . This indicates the presence of 10 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 206.61 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

Chloroquinoline-3-carbonitrile derivatives, including compounds like 2-Chloro-7-fluoroquinoline-3-carbonitrile, have been extensively studied for their diverse synthetic methods and chemical reactions. These compounds are valuable in the production of biologically active compounds due to their varied reactivity, which allows for numerous chemical transformations. The synthetic versatility of these derivatives makes them critical intermediates in the development of new pharmaceuticals, agrochemicals, and materials with potential applications in various fields of scientific research (Mekheimer et al., 2019).

Antitumor Activities

Specific chloroquinoline-3-carbonitrile derivatives have demonstrated promising antitumor activities. For instance, novel pyrano[3,2-h]quinoline derivatives synthesized from chloro/bromo/fluorostyryl-8-hydroxyquinoline and α-cyano-p-chloro/bromocinnamonitriles have been evaluated against various human tumor cell lines. These studies revealed that certain compounds inhibited cancer cell growth effectively, highlighting their potential as therapeutic agents in oncology (El-Agrody et al., 2012).

Optoelectronic and Nonlinear Properties

The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, closely related to chloroquinoline-3-carbonitrile compounds, have been explored through density functional theory (DFT) studies. These compounds exhibit promising multifunctional material characteristics, suggesting applications in optoelectronics and as components in electronic devices due to their efficient charge transport and photophysical properties (Irfan et al., 2020).

Fluorescent Materials and Mechanofluorochromic Activities

3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives, structurally related to this compound, have shown significant solid-state fluorescence and mechanofluorochromic activities. These properties are crucial for the development of novel fluorescent materials with applications in sensing, imaging, and information encryption (Zhang et al., 2021).

Safety and Hazards

Safety information for “2-Chloro-7-fluoroquinoline-3-carbonitrile” indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-7-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-1-2-8(12)4-9(6)14-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVITKVBOSWWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589003
Record name 2-Chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948291-81-4
Record name 2-Chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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